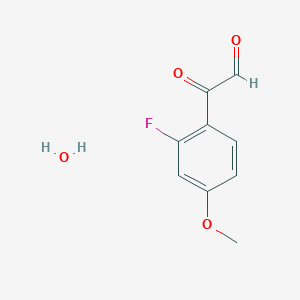

2-fluoro-4-methoxyphenylglyoxal hydrate

Description

Contextualization of Glyoxal (B1671930) Hydrates in Contemporary Organic Chemistry Research

Glyoxals, the smallest class of dialdehydes, and their corresponding hydrates are recognized as versatile building blocks in organic synthesis. In aqueous solutions, glyoxals readily form geminal diol hydrates, a transformation that significantly influences their reactivity and solubility. This hydration equilibrium is a critical consideration in their application.

Aryl glyoxal hydrates, in particular, serve as important precursors in multicomponent reactions (MCRs), which are highly valued for their efficiency in constructing complex molecular architectures from simple starting materials. nih.govresearchgate.net These compounds, containing both an aldehyde and a ketone functional group, offer multiple reaction sites for the synthesis of a wide array of heterocyclic compounds, such as furans, imidazoles, and pyrans. rsc.orgresearchgate.net The utility of aryl glyoxals extends to the synthesis of molecules with potential biological and pharmaceutical activities, including antibacterial and antioxidant agents. nih.govrsc.org

Research Significance of Fluorinated and Methoxylated Aromatic Glyoxals in Chemical Synthesis and Design

The strategic incorporation of fluorine atoms and methoxy (B1213986) groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogens like fluorine are generally considered deactivating for electrophilic aromatic substitution reactions due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance-based electron donation. masterorganicchemistry.com

Conversely, the methoxy group is a strong activating group that donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and enhancing its reactivity in electrophilic aromatic substitutions. vaia.com When present on an aromatic ring, the interplay between the electron-withdrawing nature of fluorine and the electron-donating nature of a methoxy group creates a unique electronic environment. This substitution pattern allows for fine-tuning the reactivity of the attached functional groups, such as the glyoxal moiety, and provides a powerful tool for designing novel molecular structures with specific, targeted properties. researchgate.net

Research Rationale for In-depth Investigation of 2-Fluoro-4-methoxyphenylglyoxal Hydrate (B1144303)

The specific rationale for the in-depth investigation of 2-fluoro-4-methoxyphenylglyoxal hydrate stems from its potential as a specialized building block in synthetic chemistry. This compound uniquely combines the electronic influences of an ortho-fluoro substituent and a para-methoxy substituent on a phenylglyoxal (B86788) core. This distinct substitution pattern is hypothesized to confer novel reactivity and synthetic utility compared to other substituted phenylglyoxals.

The primary research drivers include:

Exploring Novel Reaction Pathways: The unique electronic distribution on the aromatic ring, resulting from the competing effects of the fluoro and methoxy groups, could enable new or more selective chemical transformations.

Synthesis of Novel Heterocycles: As a bifunctional building block, it is a prime candidate for use in MCRs to generate novel and highly functionalized heterocyclic scaffolds. researchgate.net These structures are of significant interest in drug discovery and materials science.

Development of Bioactive Molecules: The presence of both fluorine and a methoxy group, common motifs in pharmaceuticals, makes this compound an attractive starting material for synthesizing potential therapeutic agents. nih.govrsc.org The fluorine can enhance metabolic stability, while the methoxy group can be crucial for receptor binding.

Overview of Academic Research Scope and Methodologies Applied to this compound

The academic investigation of a novel compound like this compound would typically encompass its synthesis, structural characterization, and an exploration of its synthetic applications.

Synthesis: The preparation would likely begin with a commercially available precursor, such as 2-fluoro-4-methoxybenzaldehyde (B32593) or 2-fluoro-4-methoxyacetophenone. A common and effective method for converting an acetophenone (B1666503) to a phenylglyoxal is through oxidation using selenium dioxide. researchgate.net Following the reaction, purification would be carried out using standard techniques like recrystallization or column chromatography.

Characterization: Once synthesized, the compound's identity and purity would be rigorously confirmed using a suite of analytical methods. Spectroscopic techniques are essential for elucidating the molecular structure, while other methods confirm its physical properties.

Interactive Data Tables

Compound Properties: this compound

| Property | Value |

| IUPAC Name | 2,2-dihydroxy-1-(2-fluoro-4-methoxyphenyl)ethan-1-one |

| Molecular Formula | C₉H₉FO₄ |

| Molecular Weight | 200.16 g/mol |

| Appearance | Expected to be a crystalline solid |

| CAS Number | Not readily available in searched literature |

Expected Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and hydroxyl protons of the gem-diol. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, gem-diol carbon, and methoxy carbon. |

| ¹⁹F NMR | A characteristic signal for the fluorine atom attached to the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of O-H (hydrate), C=O (keto), C-O (methoxy), and C-F bonds. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3.H2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11;/h2-5H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKBZNQMWTWAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=O)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 2 Fluoro 4 Methoxyphenylglyoxal Hydrate

Historical Development of Aromatic Glyoxal (B1671930) Synthesis Methodologies

The journey to synthesize complex aromatic glyoxals is rooted in the early advancements of organic chemistry. Historically, the preparation of glyoxals, in general, was first reported in the 19th century. The German-British chemist Heinrich Debus first prepared glyoxal by reacting ethanol (B145695) with nitric acid. A significant early method for the laboratory synthesis of glyoxals involved the oxidation of acetaldehyde (B116499) with selenious acid. For aromatic glyoxals specifically, early methods often relied on the oxidation of α-diketones or the hydrolysis of the corresponding α,α-dihalo ketones. A common approach was the oxidation of acetophenones, with reagents like selenium dioxide gaining prominence for their relative selectivity. These foundational methods, while effective, often required harsh conditions, stoichiometric amounts of toxic reagents, and generated significant waste, paving the way for the development of more refined and efficient synthetic strategies.

Classical Synthetic Approaches to 2-Fluoro-4-methoxyphenylglyoxal Hydrate (B1144303) and Mechanistic Considerations

The classical synthesis of 2-fluoro-4-methoxyphenylglyoxal hydrate typically involves a multi-step process, starting from readily available precursors. A common and logical starting material is 3-fluoroanisole (B32098), which can be converted to a key intermediate, 2-fluoro-4-methoxyacetophenone.

A well-established method for the synthesis of 2-fluoro-4-methoxyacetophenone is the Friedel-Crafts acylation of 3-fluoroanisole. This electrophilic aromatic substitution reaction involves treating 3-fluoroanisole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The regioselectivity of the acylation is directed to the position para to the methoxy group and ortho to the fluorine, yielding the desired 2-fluoro-4-methoxyacetophenone.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 3-Fluoroanisole | Acetyl Chloride | Aluminum Chloride | 2-Fluoro-4-methoxyacetophenone |

Once 2-fluoro-4-methoxyacetophenone is obtained, it can be oxidized to this compound through several classical methods.

Oxidation Reactions Leading to this compound

One of the most prominent classical methods for the conversion of an acetophenone (B1666503) to an aryl glyoxal is the Riley oxidation , which utilizes selenium dioxide (SeO₂) as the oxidizing agent. The reaction involves heating the substituted acetophenone with a stoichiometric amount of selenium dioxide in a suitable solvent, such as aqueous dioxane or ethanol. The product, 2-fluoro-4-methoxyphenylglyoxal, is typically isolated as its stable hydrate.

The mechanism of the Riley oxidation of ketones is well-studied. It is believed to proceed through the following steps:

Enolization: The acetophenone tautomerizes to its enol form.

Ene Reaction: The enol reacts with selenium dioxide in an ene-type reaction.

nih.govresearch-nexus.net-Sigmatropic Rearrangement: The intermediate undergoes a nih.govresearch-nexus.net-sigmatropic rearrangement to form a selenium(II) ester.

Hydrolysis: The ester is hydrolyzed to yield the α-dicarbonyl compound and selenium metal (Se⁰).

Another classical approach is the Kornblum oxidation . This method involves the oxidation of an α-haloketone with dimethyl sulfoxide (B87167) (DMSO). Therefore, this would be a two-step process from 2-fluoro-4-methoxyacetophenone:

α-Bromination: The first step is the selective bromination of the methyl group of 2-fluoro-4-methoxyacetophenone to yield 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one. This can be achieved using brominating agents like bromine in methanol (B129727) or cupric bromide.

Kornblum Oxidation: The resulting α-bromoketone is then treated with DMSO, often in the presence of a mild base, to afford the desired 2-fluoro-4-methoxyphenylglyoxal. The hydrate is formed upon workup with water.

The mechanism of the Kornblum oxidation involves the initial nucleophilic attack of the oxygen atom of DMSO on the carbon bearing the bromine atom, forming an alkoxysulfonium salt. In the presence of a base, an elimination reaction occurs to give the dicarbonyl product, dimethyl sulfide, and the protonated base.

Multi-step Convergent Synthesis Strategies for this compound

The pathways described above represent multi-step convergent syntheses. The key convergence point is the formation of 2-fluoro-4-methoxyacetophenone. From this intermediate, different oxidative strategies can be employed to arrive at the final product. The choice between the Riley oxidation and the bromination/Kornblum oxidation sequence often depends on factors such as reagent availability, scalability, and tolerance of other functional groups in more complex substrates.

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| 3-Fluoroanisole | 2-Fluoro-4-methoxyacetophenone | - | This compound (via Riley Oxidation) |

| 3-Fluoroanisole | 2-Fluoro-4-methoxyacetophenone | 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one | This compound (via Kornblum Oxidation) |

Modern and Advanced Synthetic Strategies for this compound

In recent years, the development of synthetic methodologies has been driven by the need for more efficient, selective, and environmentally benign processes. This has led to the exploration of catalytic methods and the application of green chemistry principles to the synthesis of aromatic glyoxals.

Catalytic Methodologies (e.g., Transition-Metal, Organocatalysis) in Glyoxal Hydrate Synthesis

Transition-Metal Catalysis: Transition metals have been employed as catalysts for a variety of oxidation reactions. For the synthesis of aryl glyoxals, methods involving the oxidation of terminal alkynes have been developed. For instance, a plausible, though not yet specifically reported route to 2-fluoro-4-methoxyphenylglyoxal, could involve the synthesis of 1-ethynyl-2-fluoro-4-methoxybenzene (B1383463) followed by a transition-metal-catalyzed oxidation. Catalysts based on gold, ruthenium, or palladium have been shown to be effective for the oxidation of alkynes to 1,2-dicarbonyl compounds under mild conditions, often using benign oxidants.

Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. While direct organocatalytic oxidation of an acetophenone to a glyoxal is less common, organocatalysts can be employed in related synthetic steps. For instance, chiral organocatalysts have been used in the enantioselective synthesis of α-hydroxy ketones from aryl glyoxals, indicating the compatibility of these substrates with organocatalytic systems. The development of new organocatalytic oxidation systems could provide a future pathway for the synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered:

Use of Greener Solvents: Classical methods often employ hazardous organic solvents. Replacing these with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a key green strategy. For instance, some multicomponent reactions involving aryl glyoxals have been successfully carried out in water.

Catalyst Reusability: The use of heterogeneous catalysts or recoverable homogeneous catalysts can significantly improve the sustainability of a process. For example, supported transition metal catalysts could be employed in the oxidation of the corresponding alkyne and then recovered and reused.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and reduced side product formation. The Riley oxidation of aryl methyl ketones to aryl glyoxals has been successfully performed under microwave-assisted conditions, significantly reducing the reaction time from hours to minutes. nih.gov This approach could be directly applied to the synthesis of this compound from 2-fluoro-4-methoxyacetophenone.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Catalytic methods generally offer better atom economy than stoichiometric reactions.

The application of these modern and green strategies to the synthesis of this compound holds the potential for more efficient, cost-effective, and sustainable production of this valuable chemical compound.

Flow Chemistry Applications for Continuous Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of various chemical intermediates and active pharmaceutical ingredients. rsc.orgnih.gov Its advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability, make it an attractive approach for the synthesis of compounds like this compound. thieme-connect.comuc.pt

Research into the continuous flow synthesis of functionalized glyoxal derivatives has demonstrated the feasibility of producing these molecules with high efficiency and throughput. rsc.orgthieme-connect.com One of the key strategies involves the use of organolithium chemistry within micro-mixer systems. This technology allows for the rapid generation of unstable organometallic intermediates and their immediate quenching with an appropriate electrophile. rsc.org For the synthesis of a precursor to 2-fluoro-4-methoxyphenylglyoxal, a potential flow process could involve the lithiation of 1-fluoro-3-methoxybenzene, followed by a reaction with a suitable glyoxalate equivalent. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can significantly minimize the formation of by-products often encountered in batch synthesis. nih.gov

While a specific flow synthesis for this compound has not been detailed in the available literature, the successful application of this technology to other aryl glyoxals suggests a viable pathway. rsc.orgresearchgate.net The development of such a process would likely involve a multi-step sequence, potentially integrating reaction, quenching, and initial purification steps within a continuous system.

Table 1: Potential Parameters for Flow Synthesis of Aryl Glyoxal Precursors

| Parameter | Potential Range | Significance |

| Reactor Type | Micro-mixer, Packed-bed | Affects mixing efficiency and catalyst interaction. |

| Temperature | -78°C to 120°C | Crucial for controlling reaction kinetics and selectivity. researchgate.net |

| Pressure | 10 to 20 bar | Can influence reaction rates and prevent solvent boiling. researchgate.net |

| Residence Time | Seconds to minutes | Determines the extent of reaction and can minimize degradation. nih.gov |

| Solvent | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Affects solubility of reagents and intermediates. researchgate.net |

| Catalyst | Palladium-based (for cross-coupling) | Essential for specific bond-forming reactions. researchgate.net |

Optimization of Reaction Conditions and Yields in this compound Synthesis Research

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity while ensuring economic viability. For the synthesis of this compound, this would involve a systematic investigation of various parameters in the key reaction steps. A plausible synthetic route could start from 2-fluoro-4-methoxyacetophenone. google.com

The oxidation of the acetyl group to the glyoxal is a pivotal transformation. Various oxidizing agents could be employed, and the choice would significantly impact the reaction's outcome. The optimization process would involve screening different oxidants, solvents, temperatures, and reaction times. For instance, selenium dioxide (SeO2) is a classic reagent for this type of oxidation, but others like potassium permanganate (B83412) (KMnO4) or nitric acid could also be considered, each with its own set of optimal conditions and potential by-products.

Researchers often employ statistical methods like Design of Experiments (DoE) to efficiently explore the parameter space and identify optimal conditions. This approach allows for the simultaneous variation of multiple factors to understand their individual and interactive effects on the reaction yield and purity.

Table 2: Factors for Optimization in the Synthesis of this compound

| Factor | Variables to be Optimized | Potential Impact |

| Starting Material | Purity of 2-fluoro-4-methoxyacetophenone | Impurities can lead to side reactions and lower yield. |

| Oxidizing Agent | Type (e.g., SeO2, KMnO4), Stoichiometry | Determines the efficiency of the conversion and by-product profile. |

| Solvent | Polarity, Boiling Point (e.g., Dioxane, Acetic Acid) | Influences solubility, reaction rate, and ease of product isolation. |

| Temperature | Reaction and Quenching Temperature | Affects reaction kinetics and stability of the product. |

| Reaction Time | Duration of the oxidation step | Incomplete reaction leads to low yield, while prolonged time can cause degradation. |

| Work-up Procedure | Extraction solvent, pH adjustment | Crucial for isolating the product in its hydrated form and removing impurities. |

Studies on the synthesis of similar compounds, such as 2-ethoxy-4-nitrophenol, have shown that a careful comparison of different synthetic schemes and the optimization of parameters like catalyst and reaction time can significantly improve the yield. researchgate.net

Purity Assessment Methodologies for Synthesized this compound in Research Contexts

Ensuring the purity of a synthesized compound is paramount in chemical research. For this compound, a combination of chromatographic and spectroscopic techniques would be employed to confirm its identity and quantify its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A validated HPLC method would be developed using a suitable stationary phase (e.g., C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a possible acid modifier). The method would be optimized for the separation of the target compound from any starting materials, intermediates, and by-products. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation and can also be used for purity determination. 1H NMR, 13C NMR, and 19F NMR spectra would provide detailed information about the molecular structure of this compound. The presence of characteristic peaks and their integration values would confirm the identity of the compound. Quantitative NMR (qNMR) can be used for an accurate determination of purity by comparing the integral of a signal from the analyte with that of a certified internal standard.

Mass Spectrometry (MS) provides information about the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization could be used to confirm the molecular ion peak corresponding to 2-fluoro-4-methoxyphenylglyoxal.

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the glyoxal and the hydroxyl groups of the hydrate form.

Melting Point Analysis is a traditional method for assessing the purity of a crystalline solid. A sharp melting point range close to the literature value (if available) is indicative of high purity.

Table 3: Analytical Techniques for Purity Assessment of this compound

| Technique | Information Provided | Purpose |

| HPLC | Retention time, Peak area | Quantification of purity and detection of impurities. |

| 1H, 13C, 19F NMR | Chemical shifts, Coupling constants, Integration | Structural confirmation and purity estimation. |

| Mass Spectrometry | Mass-to-charge ratio (m/z) | Confirmation of molecular weight. |

| IR Spectroscopy | Characteristic absorption bands | Identification of functional groups. |

| Melting Point | Melting range | Indication of purity for crystalline solids. |

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Methoxyphenylglyoxal Hydrate

Electrophilic and Nucleophilic Reactivity Profiles of 2-Fluoro-4-methoxyphenylglyoxal Hydrate (B1144303)

The chemical character of 2-fluoro-4-methoxyphenylglyoxal hydrate allows for both electrophilic and nucleophilic interactions. The aromatic ring, activated by the electron-donating methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution. Conversely, the carbonyl carbons of the glyoxal (B1671930) moiety are electrophilic and thus prone to nucleophilic attack.

The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack, particularly at the ortho and para positions relative to it. However, the methoxy group has a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect of the methoxy group generally dominates, activating the ring towards electrophiles, especially at the positions ortho and para to it. In this specific molecule, the fluorine is at position 2 and the methoxy group at position 4. The positions most activated by the methoxy group are 3 and 5.

The electrophilic centers of the molecule are the two carbonyl carbons. The aldehyde carbon is generally more reactive towards nucleophiles than the ketone carbon due to less steric hindrance and greater polarization. The electron-withdrawing nature of the adjacent ketone group further enhances the electrophilicity of the aldehyde. rsc.org

Nucleophilic attack is a key reaction for this compound. The electron-withdrawing effect of the 2-fluoro substituent, combined with the ketone group, increases the partial positive charge on the aldehyde carbon, making it a prime target for nucleophiles.

Carbonyl Reactivity Investigations within the Glyoxal Hydrate Framework

Aryl glyoxals, such as 2-fluoro-4-methoxyphenylglyoxal, are distinguished by the presence of two adjacent carbonyl groups. rsc.org This arrangement significantly influences their reactivity. The ketone group, being electron-withdrawing, enhances the reactivity of the adjacent aldehyde group, making it more susceptible to nucleophilic attack than simple aromatic aldehydes like benzaldehyde. researchgate.net

In aqueous solutions, 2-fluoro-4-methoxyphenylglyoxal exists predominantly as its hydrate, C₆H₃(F)(OCH₃)C(O)CH(OH)₂. wikipedia.org This hydrated form is a geminal diol, which is in equilibrium with the anhydrous dicarbonyl form. The reactivity of the carbonyl groups is thus linked to this hydration equilibrium. Reactions that consume the aldehyde will shift the equilibrium from the hydrate to the anhydrous form.

The carbonyl groups can undergo a variety of characteristic reactions, including:

Nucleophilic Addition: Reaction with nucleophiles such as alcohols, amines, and Grignard reagents.

Condensation Reactions: For example, with active methylene (B1212753) compounds.

Redox Reactions: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

Glyoxal Hydrate Dehydration and Tautomerization Equilibria Studies

Like other glyoxals, this compound exists in equilibrium with its anhydrous form in solution. The position of this equilibrium is influenced by factors such as solvent polarity and temperature. Heating the hydrate typically leads to the loss of water, regenerating the anhydrous dicarbonyl compound. wikipedia.org

Dehydration Equilibrium:

C₆H₃(F)(OCH₃)C(O)CH(OH)₂ ⇌ C₆H₃(F)(OCH₃)C(O)CHO + H₂O

The thermodynamics of this process, including enthalpy and entropy changes, govern the stability of the hydrate versus the anhydrous form under different conditions. nih.govtue.nl

Tautomerization, specifically keto-enol tautomerism, is a possibility for the anhydrous form. However, for aryl glyoxals, the dicarbonyl form is generally more stable. The presence of the aromatic ring and the adjacent carbonyl group disfavors the formation of an enol at the aldehyde position.

Mechanistic Investigations of Ring-Opening and Ring-Closure Reactions Involving this compound

While this compound itself is an acyclic molecule, its bifunctional nature makes it a valuable precursor for the synthesis of heterocyclic compounds through reactions involving ring-closure. These reactions typically involve a nucleophilic attack on one of the carbonyl groups, followed by an intramolecular cyclization.

For instance, reaction with a dinucleophile, such as a substituted hydrazine (B178648) or hydroxylamine (B1172632), can lead to the formation of five- or six-membered heterocyclic rings. The mechanism of these reactions involves an initial condensation to form an intermediate, which then undergoes an intramolecular ring-closing step. The regioselectivity of the initial nucleophilic attack will determine the structure of the resulting heterocycle.

Aryl glyoxals are known to participate in multicomponent reactions, which can lead to the formation of complex heterocyclic structures in a single step. rsc.orgresearchgate.net

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The kinetics of reactions involving this compound are influenced by the electronic and steric effects of the substituents on the phenyl ring. The electron-withdrawing fluorine atom is expected to increase the rate of nucleophilic attack on the carbonyl carbons, while the electron-donating methoxy group may have a counteracting effect.

A hypothetical kinetic study of the reaction with a nucleophile might yield data as shown in the table below, illustrating the effect of the substituents compared to unsubstituted phenylglyoxal (B86788).

| Compound | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Phenylglyoxal Hydrate | 1.00 | 55.0 |

| 4-Methoxyphenylglyoxal Hydrate | 0.75 | 58.2 |

| 2-Fluorophenylglyoxal Hydrate | 3.50 | 50.1 |

| This compound | 2.80 | 51.5 |

This is a hypothetical data table for illustrative purposes.

Thermodynamic analysis of reactions would involve determining the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. For example, the hydration-dehydration equilibrium is governed by these thermodynamic parameters. nih.govtue.nl

Influence of Fluorine and Methoxy Substituents on Reaction Pathways and Regio/Stereoselectivity

The fluorine and methoxy substituents have a profound influence on the reactivity and selectivity of reactions involving this compound.

Electronic Effects: The fluorine atom is strongly electron-withdrawing through induction, which increases the electrophilicity of the carbonyl carbons and activates the aromatic ring for nucleophilic aromatic substitution (if a suitable leaving group were present). The methoxy group is electron-donating through resonance, which activates the ring for electrophilic substitution and can influence the basicity of nearby atoms.

Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the substituents are crucial. The methoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, though deactivating. The position of electrophilic attack will be determined by the combined influence of these groups.

Stereoselectivity: In reactions that create new stereocenters, such as nucleophilic addition to the carbonyl groups, the presence of the bulky methoxy group ortho to one of the reaction centers could potentially lead to some degree of stereocontrol, although this effect is likely to be modest.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| -F (at C2) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating, ortho, para-directing |

| -OCH₃ (at C4) | Weakly Electron-Withdrawing (-I) | Strongly Electron-Donating (+R) | Activating, ortho, para-directing |

Intermolecular and Intramolecular Reactivity Studies of this compound

Intermolecular Reactions: this compound can undergo a wide range of intermolecular reactions. These include reactions with external nucleophiles and electrophiles, as previously discussed. Condensation reactions with other molecules are also common, leading to the formation of larger molecular structures. For example, it can react with amines to form imines or with active methylene compounds in Knoevenagel-type condensations. rsc.org

Intramolecular Reactions: Under certain conditions, 2-fluoro-4-methoxyphenylglyoxal can undergo intramolecular reactions. A notable example for the parent compound, phenylglyoxal, is the internal Cannizzaro reaction. stackexchange.com In the presence of a strong base, the hydrate can rearrange via a hydride shift from the hydrated aldehyde carbon to the ketone carbon, resulting in the formation of 2-fluoro-4-methoxymandelic acid.

Internal Cannizzaro Reaction Mechanism:

Deprotonation of one of the hydroxyl groups of the gem-diol.

Intramolecular hydride transfer from the carbon of the gem-diol to the adjacent ketone carbonyl carbon.

Protonation of the resulting alkoxide to yield the mandelic acid derivative.

The rate of this intramolecular reaction is generally faster than the corresponding intermolecular Cannizzaro reaction. stackexchange.com

Derivatization Strategies and Synthesis of Novel Analogs of 2 Fluoro 4 Methoxyphenylglyoxal Hydrate

Formation of Imines, Oximes, and Hydrazones from 2-Fluoro-4-methoxyphenylglyoxal Hydrate (B1144303)

The dicarbonyl nature of 2-fluoro-4-methoxyphenylglyoxal allows for condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds. Typically, the aldehyde carbonyl is more electrophilic and less sterically hindered than the ketone carbonyl, leading to preferential reaction at this site. These reactions are generally acid-catalyzed and proceed via the elimination of water. libretexts.org

The reaction with primary amines yields imines, commonly known as Schiff bases. Similarly, condensation with hydroxylamine (B1172632) produces oximes, and reactions with hydrazines afford hydrazones. libretexts.orgyoutube.com These derivatives are often stable, crystalline solids, which can be useful for characterization. The electronic nature of the aromatic ring, with an electron-donating methoxy (B1213986) group and an electron-withdrawing fluorine atom, can influence the rate of these condensation reactions.

The general mechanism involves the nucleophilic attack of the amine on a carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration eliminates a water molecule to yield the final imine, oxime, or hydrazone. libretexts.org Careful control of reaction conditions, such as pH, is crucial for optimizing yields. libretexts.org

Below is a table illustrating the formation of these derivatives from 2-fluoro-4-methoxyphenylglyoxal hydrate.

| Reactant | Product Type | Illustrative Product Structure | Reaction Conditions |

|---|---|---|---|

| Aniline | Imine (Schiff Base) |  | Ethanol (B145695), catalytic acetic acid, reflux |

| Hydroxylamine (NH₂OH) | Oxime |  | Aqueous ethanol, sodium acetate, room temperature |

| Hydrazine (B178648) (N₂H₄) | Hydrazone |  | Methanol (B129727), reflux |

| Phenylhydrazine | Phenylhydrazone |  | Ethanol, catalytic acetic acid, reflux |

Reactions of this compound with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)

The electrophilic carbonyl carbons of this compound are susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents and enolates. These reactions are fundamental for carbon-carbon bond formation, enabling the synthesis of more complex molecular architectures. masterorganicchemistry.com

Grignard reagents (R-MgX) add to the carbonyl groups to form alcohols after an acidic workup. pressbooks.publibretexts.org Due to the higher reactivity of aldehydes compared to ketones, the addition of one equivalent of a Grignard reagent is expected to occur selectively at the aldehyde carbonyl, yielding a secondary alcohol. The use of excess Grignard reagent could lead to a subsequent reaction at the ketone carbonyl, producing a tertiary alcohol.

Enolates, generated from ketones or esters under basic conditions, can also act as nucleophiles in aldol-type condensation reactions. The reaction would likely proceed with the enolate attacking the more electrophilic aldehyde carbonyl of the glyoxal (B1671930), forming a β-hydroxy ketone derivative. Subsequent dehydration can lead to the formation of an α,β-unsaturated system.

The table below provides examples of reactions with carbon nucleophiles.

| Nucleophile | Product Type | Illustrative Product Structure | Key Reaction Details |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) (1 eq.) | Secondary Alcohol |  | 1. Diethyl ether, 0 °C; 2. Aqueous NH₄Cl workup. Selective attack on the aldehyde. |

| Phenylmagnesium bromide (PhMgBr) (>2 eq.) | Diol |  | 1. THF, reflux; 2. Aqueous H₃O⁺ workup. Attack on both carbonyls. |

| Acetone Enolate | β-Hydroxy Ketone |  | Acetone, NaOH (cat.), ethanol, room temperature. Aldol addition. |

Cycloaddition Reactions Involving this compound as a Dienophile or Dipolarophile

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereocontrolled manner. numberanalytics.com The α-dicarbonyl moiety in 2-fluoro-4-methoxyphenylglyoxal can participate in such reactions. In a hetero-Diels-Alder reaction ([4+2] cycloaddition), the C=O bond, activated by the adjacent carbonyl group, can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring (a dihydropyran derivative). nih.gov The electron-withdrawing nature of the aryl group enhances the dienophilic character of the carbonyls.

Furthermore, the carbonyl groups can serve as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides or azides, to generate five-membered heterocyclic rings. oup.com These reactions provide efficient routes to highly functionalized oxazolines and other related heterocycles.

The table below illustrates potential cycloaddition reactions.

| Reaction Type | Reactant | Product Class | Illustrative Product Structure |

|---|---|---|---|

| Hetero-Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Dihydropyran derivative |  |

| 1,3-Dipolar Cycloaddition [3+2] | Benzonitrile oxide | Oxazoline derivative |  |

Synthesis of Heterocyclic Compounds Utilizing this compound as a Precursor

The 1,2-dicarbonyl functionality is a classic synthon for the construction of a wide variety of heterocyclic systems. nih.gov Aryl glyoxals are valuable building blocks, particularly in multicomponent reactions, for synthesizing heterocycles like imidazoles, quinoxalines, and furans. nih.govwikipedia.org

For instance, the condensation of this compound with 1,2-diaminobenzenes (o-phenylenediamines) is a well-established route to quinoxaline (B1680401) derivatives. This reaction proceeds rapidly, often under mild conditions, by forming two C-N bonds and eliminating two molecules of water. Similarly, reaction with ammonia (B1221849) (or an ammonium (B1175870) salt) and another aldehyde can lead to substituted imidazoles via the Radziszewski synthesis.

The table below summarizes key heterocyclic syntheses starting from this compound.

| Target Heterocycle | Co-reactant(s) | Illustrative Product Structure | Named Reaction/Reaction Type |

|---|---|---|---|

| Quinoxaline | 1,2-Diaminobenzene |  | Quinoxaline Synthesis |

| Imidazole | Ammonium acetate, Benzaldehyde |  | Radziszewski Imidazole Synthesis |

| Thiazole | Thioacetamide |  | Hantzsch-type Thiazole Synthesis |

Strategies for Modifying the Aromatic Ring System of this compound

The aromatic ring of this compound can be modified through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of new functional groups.

Electrophilic Aromatic Substitution (SEAr): The regiochemical outcome of SEAr is governed by the directing effects of the existing substituents. The methoxy (-OCH₃) group is a strong activating, ortho-, para-director. The fluorine (-F) atom is a deactivating, ortho-, para-director. The glyoxal (-COCHO) group is a strong deactivating, meta-director. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the position ortho to it (and meta to the glyoxal and fluoro groups). wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to nucleophilic displacement. Its position para to the strongly electron-withdrawing glyoxal group activates the ring toward nucleophilic attack at the carbon bearing the fluorine. This allows for the introduction of various nucleophiles (e.g., alkoxides, amines) to replace the fluorine atom. ebyu.edu.trmasterorganicchemistry.com

The following table presents potential aromatic ring modifications.

| Reaction Type | Reagent(s) | Expected Major Product | Key Principle |

|---|---|---|---|

| Nitration (SEAr) | HNO₃, H₂SO₄ | 3-Nitro-2-fluoro-4-methoxyphenylglyoxal | Directing effect of the activating -OCH₃ group. |

| Bromination (SEAr) | Br₂, FeBr₃ | 3-Bromo-2-fluoro-4-methoxyphenylglyoxal | Directing effect of the activating -OCH₃ group. |

| SNAr | Sodium methoxide (B1231860) (NaOCH₃) | 2,4-Dimethoxyphenylglyoxal | Activation of the C-F bond by the para-glyoxal group. |

| SNAr | Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-methoxyphenylglyoxal | Activation of the C-F bond by the para-glyoxal group. |

Stereoselective Derivatization Approaches and Chiral Product Synthesis

The presence of two distinct carbonyl groups in this compound offers opportunities for stereoselective transformations to generate chiral products. Such approaches are critical in medicinal chemistry, where enantiomeric purity is often paramount.

Stereoselective reduction of one of the carbonyl groups can be achieved using chiral reducing agents or catalysts. For instance, the use of a chiral borane (B79455) reagent or enzymatic reduction could selectively reduce either the aldehyde or ketone to a secondary alcohol with high enantiomeric excess.

Similarly, the addition of nucleophiles (e.g., organometallic reagents, enolates) can be rendered stereoselective by employing chiral catalysts or auxiliaries. A chiral Lewis acid could coordinate to a carbonyl oxygen, blocking one face of the carbonyl plane and directing the nucleophilic attack to the other, thus controlling the stereochemistry of the newly formed stereocenter. These strategies allow for the synthesis of enantiomerically enriched building blocks for more complex chiral molecules.

Structural Elucidation Methodologies for Novel Derivatives of this compound

The characterization and structural confirmation of novel derivatives synthesized from this compound rely on a combination of modern spectroscopic techniques. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It is essential for confirming the formation of new C-H, N-H, or O-H bonds and for analyzing the substitution pattern on the aromatic ring.

¹³C NMR: Used to identify all unique carbon atoms in the molecule, including the carbonyl carbons and carbons in the aromatic ring. Changes in chemical shifts confirm the transformation of functional groups.

¹⁹F NMR: This technique is particularly important for confirming that the fluorine atom is retained or has been substituted in the derivative. The chemical shift of the fluorine signal provides information about its electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. mit.edu For example, the strong C=O stretching bands of the glyoxal (around 1680-1720 cm⁻¹) would disappear or shift upon derivatization, while new bands for C=N (imines), O-H (alcohols), or C-N bonds would appear.

Mass Spectrometry (MS): This technique provides the molecular weight of the derivative, confirming its elemental composition via high-resolution mass spectrometry (HRMS). numberanalytics.com The fragmentation pattern observed can also offer valuable structural clues, helping to piece together the molecule's structure.

X-ray Crystallography: For derivatives that can be obtained as single crystals, X-ray crystallography provides unambiguous proof of the molecular structure, including the precise three-dimensional arrangement of atoms and the relative or absolute stereochemistry.

By employing these methodologies in concert, the structures of novel derivatives of this compound can be determined with a high degree of confidence. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for Research on 2 Fluoro 4 Methoxyphenylglyoxal Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-fluoro-4-methoxyphenylglyoxal hydrate (B1144303) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the electronic environment of each nucleus, scalar couplings, and the equilibrium between the hydrate and aldehyde forms.

¹H, ¹³C, and ¹⁹F NMR for Substituent Effects and Hydrate-Aldehyde Equilibrium

¹H NMR Spectroscopy: The proton NMR spectrum of 2-fluoro-4-methoxyphenylglyoxal hydrate is expected to exhibit distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the gem-diol protons, and the methine proton of the diol. The aromatic region would likely show a complex splitting pattern due to the influence of both the fluorine and methoxy substituents. The equilibrium between the hydrate and the free aldehyde can be monitored by the appearance of a signal for the aldehydic proton, typically at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ketone and the hydrated aldehyde carbon would appear at characteristic downfield shifts. The fluorine substituent will induce C-F coupling, which can be observed for the carbon atoms in its vicinity, providing valuable structural information. rsc.org The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluoro and methoxy groups.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides a direct probe into the electronic environment of the fluorine atom. biophysics.orgwikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is indicative of the electronic nature of the aromatic ring. Coupling between the fluorine atom and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, further confirming the molecular structure. nih.govrsc.org

Hydrate-Aldehyde Equilibrium: In solution, this compound can exist in equilibrium with its corresponding aldehyde form. NMR spectroscopy is a powerful tool to study this equilibrium. The integration of the signals corresponding to the hydrate and aldehyde forms in the ¹H NMR spectrum can be used to determine their relative populations under different conditions such as solvent and temperature.

Expected ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling Constants (Hz) |

| ¹H | Aromatic-H | 6.5 - 7.8 | m |

| Methoxy (-OCH₃) | ~3.9 | s | |

| Gem-diol (-CH(OH)₂) | ~5.5 | s | |

| Hydroxyl (-OH) | Variable | br s | |

| ¹³C | Carbonyl (C=O) | 190 - 200 | d, ²JCF |

| Gem-diol (CH(OH)₂) | 90 - 100 | d, ³JCF | |

| Aromatic C-F | 160 - 170 | d, ¹JCF ≈ 250 | |

| Aromatic C-OCH₃ | 155 - 165 | s | |

| Other Aromatic C | 100 - 130 | d or s, with various JCF | |

| Methoxy (-OCH₃) | ~56 | q | |

| ¹⁹F | Aromatic C-F | -110 to -130 | m |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Structure Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. sdsu.eduyoutube.com For the title compound, COSY would be crucial for assigning the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is essential for assigning the proton and carbon signals of the methoxy group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bonds) ¹H-¹³C couplings. columbia.edu This technique is particularly useful for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the aromatic carbons bonded to the fluorine and methoxy groups. For instance, correlations from the methoxy protons to the C4 carbon and from the aromatic protons to the carbonyl carbon would be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying functional groups and gaining insights into the molecular structure and bonding of this compound.

The IR spectrum is expected to show strong absorptions for the O-H stretching of the gem-diol and any associated water of hydration, typically in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone will give rise to a strong, sharp band around 1680-1700 cm⁻¹. The C-O stretching of the methoxy group and the gem-diol will also be present. The aromatic ring will have characteristic C-H and C=C stretching and bending vibrations. The C-F stretching vibration will also be present, though it can sometimes be difficult to assign definitively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to show strong signals for the aromatic ring vibrations. nih.gov The carbonyl stretch should also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.

Expected Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | Gem-diol/Water | 3200 - 3600 (broad) | Weak |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Strong |

| C-H Stretch (Aliphatic) | -OCH₃ | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1680 - 1700 (strong) | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Strong |

| C-O Stretch | Methoxy/Diol | 1000 - 1300 | Medium |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 | Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Profiling

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule upon ionization. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) could be employed.

The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of small molecules such as water (from the hydrate), carbon monoxide (CO), and a methyl radical (•CH₃). wikipedia.orglibretexts.orgmiamioh.edu Key fragmentation pathways could include cleavage adjacent to the carbonyl groups (alpha-cleavage). The presence of the fluorine atom would also influence the fragmentation and can be identified by its characteristic isotopic signature. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the parent ion and its fragments.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Of particular interest would be the planarity of the aromatic ring and the orientation of the glyoxal (B1671930) hydrate and methoxy substituents. Furthermore, this technique would elucidate the network of intermolecular interactions that govern the crystal packing. rsc.orgnih.gov Hydrogen bonding involving the gem-diol hydroxyl groups and any water molecules of crystallization is expected to be a dominant feature of the crystal structure. researchgate.net Other potential intermolecular interactions include π-π stacking of the aromatic rings and C-H···O or C-H···F interactions.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. mdpi.com The extended conjugation of the aromatic ring with the ketone carbonyl group will give rise to strong π→π* transitions, likely in the range of 250-300 nm. The n→π* transition of the carbonyl group, which is formally forbidden and thus weaker, would be expected at a longer wavelength, possibly in the 300-350 nm region. The position and intensity of these absorption bands can be influenced by the solvent polarity and the electronic effects of the fluoro and methoxy substituents on the aromatic ring.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives of this compound

The introduction of a chiral center to the this compound molecule would render it optically active, making it a suitable candidate for investigation by chiroptical spectroscopic methods. These techniques measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints that are highly sensitive to the three-dimensional arrangement of atoms. wikipedia.org

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-visible range, arising from electronic transitions. For a chiral derivative of this compound, the key chromophores would be the aromatic ring and the glyoxal moiety. The electronic transitions associated with these groups, such as the n→π* and π→π* transitions of the carbonyls and the aromatic system, would give rise to characteristic ECD signals, known as Cotton effects.

The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. For instance, the spatial arrangement of the phenyl ring relative to the chiral center and the glyoxal hydrate group would dictate the observed ECD spectrum. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting experimental ECD spectra. By comparing the experimental spectrum with the calculated spectra for different possible stereoisomers, the absolute configuration of the chiral derivative can be determined with high confidence.

Illustrative ECD Data for a Hypothetical Chiral Derivative

To illustrate the potential application of ECD, consider a hypothetical chiral derivative, (R)-1-(2-fluoro-4-methoxyphenyl)-1,2-ethanediol-1-one. The table below presents simulated ECD data based on TD-DFT calculations, showcasing the expected Cotton effects.

| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength | Rotational Strength (R) | Description |

| 320 | 3.87 | 0.002 | +15.2 | n→π* (C=O) |

| 275 | 4.51 | 0.150 | -35.8 | π→π* (Aromatic) |

| 230 | 5.39 | 0.450 | +50.1 | π→π* (Aromatic) |

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org A significant advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information. researchgate.net This technique is particularly powerful for molecules that lack strong UV-Vis chromophores. researchgate.net

For a chiral derivative of this compound, VCD spectra would exhibit signals corresponding to the stretching and bending vibrations of various functional groups. Key vibrational modes would include the C=O stretch of the glyoxal, the O-H stretches of the hydrate, the C-F stretch, and various vibrations of the aromatic ring and the chiral center. The pattern of positive and negative VCD bands is unique to a specific enantiomer and its conformation in solution.

Similar to ECD, the interpretation of VCD spectra heavily relies on quantum chemical calculations. By comparing the experimental VCD spectrum with the calculated spectra for the possible enantiomers, the absolute configuration can be unequivocally assigned. VCD is highly sensitive to subtle conformational changes, making it a valuable tool for studying the conformational landscape of flexible chiral molecules. mdpi.com

Illustrative VCD Data for a Hypothetical Chiral Derivative

The following table provides a hypothetical representation of key VCD signals for (R)-1-(2-fluoro-4-methoxyphenyl)-1,2-ethanediol-1-one, highlighting the expected vibrational modes and their corresponding VCD signs.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected VCD Sign |

| 3450 | O-H Stretch (Hydrate) | + |

| 1720 | C=O Stretch (Glyoxal) | - |

| 1610 | Aromatic C=C Stretch | + |

| 1280 | C-O Stretch | - |

| 1150 | C-F Stretch | + |

The combined application of ECD and VCD offers a powerful and complementary approach for the comprehensive stereochemical analysis of chiral derivatives of this compound. These techniques, supported by theoretical calculations, would provide detailed insights into the absolute configuration and conformational preferences, which are critical for understanding their structure-activity relationships.

Computational and Theoretical Investigations of 2 Fluoro 4 Methoxyphenylglyoxal Hydrate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are fundamental to determining the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons (its electronic structure). For 2-fluoro-4-methoxyphenylglyoxal hydrate (B1144303), these calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. Additionally, the distribution of electron density can be analyzed to identify regions of the molecule that are electron-rich or electron-deficient, providing insights into its electrostatic potential and how it might interact with other molecules.

Density Functional Theory (DFT) Studies of Reactivity, Reaction Barriers, and Transition States

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it well-suited for studying the reactivity of organic molecules. DFT calculations can be used to map out the potential energy surface of a reaction involving 2-fluoro-4-methoxyphenylglyoxal hydrate. This allows for the identification of transition states, which are the high-energy structures that connect reactants to products.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of empirical equations that describe the potential energy of the system.

For this compound, MD simulations could be used to perform a thorough conformational analysis, identifying the different shapes the molecule can adopt and the energy barriers between them. Furthermore, MD is particularly useful for studying the effects of the solvent on the molecule's structure and behavior. By explicitly including solvent molecules (such as water) in the simulation, it is possible to gain a more realistic understanding of how the solvent influences the conformational preferences and reactivity of the solute.

Structure-Reactivity Relationship Insights Derived from Computational Modeling

By combining the insights from quantum chemical calculations, DFT, and MD simulations, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed. For instance, the presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the phenyl ring will significantly influence the electron distribution and, consequently, the reactivity of the glyoxal (B1671930) moiety.

Computational modeling can quantify these electronic effects and correlate them with the molecule's reactivity towards different reagents. For example, the calculated electrostatic potential map can highlight the electrophilic and nucleophilic sites within the molecule, predicting how it will interact in various chemical reactions.

Prediction of Novel Reaction Pathways and Catalytic Effects on this compound

A significant advantage of computational chemistry is its ability to explore hypothetical scenarios, including novel reaction pathways and the effects of catalysts. chemrxiv.orgnih.gov Theoretical calculations can be used to screen potential catalysts for a particular reaction involving this compound by calculating how the catalyst affects the reaction's activation energy.

Furthermore, computational methods can uncover unexpected reaction mechanisms or predict the formation of novel products that might not be intuitively obvious. chemrxiv.org This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction conditions and catalytic systems.

Applications of 2 Fluoro 4 Methoxyphenylglyoxal Hydrate As a Synthetic Building Block and Reagent

Role in the Synthesis of Complex Organic Molecules in Academic Research

In the realm of academic research, 2-fluoro-4-methoxyphenylglyoxal hydrate (B1144303) serves as a valuable precursor for the construction of intricate molecular architectures. The dicarbonyl nature of the glyoxal (B1671930) unit allows for a wide range of chemical transformations, making it a powerful tool for synthetic chemists. Researchers can utilize this compound to introduce the 2-fluoro-4-methoxyphenyl motif into larger molecules, a common strategy in the development of new pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly alter the physicochemical properties of the target molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy (B1213986) group, on the other hand, can influence the electronic properties of the aromatic ring and provide an additional site for chemical modification.

The reactivity of the aldehyde and ketone functionalities in the glyoxal moiety enables a variety of transformations, including condensations, additions, and cyclization reactions. This versatility allows for the synthesis of a wide array of complex structures from a single starting material.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. Aryl glyoxals, such as 2-fluoro-4-methoxyphenylglyoxal hydrate, are excellent substrates for MCRs due to their bifunctional nature. researchgate.netnih.gov These reactions can rapidly generate diverse molecular scaffolds, which is highly desirable in drug discovery and materials science for the creation of libraries of new compounds.

The participation of this compound in MCRs allows for the one-pot synthesis of highly functionalized heterocyclic compounds. For example, it can react with amines, isocyanides, and other nucleophiles to generate a variety of complex structures. The fluorine and methoxy substituents on the aromatic ring are carried through the reaction, providing a straightforward method for introducing these important functional groups into the final products.

Table 1: Examples of Multicomponent Reactions Utilizing Aryl Glyoxals

| Reaction Name | Reactants | Product Type |

| Ugi Reaction | Aryl glyoxal, amine, carboxylic acid, isocyanide | α-Acylamino amides |

| Passerini Reaction | Aryl glyoxal, carboxylic acid, isocyanide | α-Acyloxy amides |

| Hantzsch Dihydropyridine Synthesis | Aryl glyoxal, β-ketoester, ammonia (B1221849) | Dihydropyridines |

| Biginelli Reaction | Aryl glyoxal, urea, β-ketoester | Dihydropyrimidinones |

Precursor to Fluorinated Aromatic Heterocycles and Carbocycles

Fluorinated heterocyclic and carbocyclic compounds are of significant interest in medicinal chemistry due to their unique biological properties. researchgate.netgoogle.com this compound is a valuable precursor for the synthesis of these important classes of molecules. The glyoxal moiety can be used to construct a wide variety of ring systems through cyclization reactions with appropriate reaction partners.

For instance, condensation of this compound with binucleophiles such as hydrazines, hydroxylamine (B1172632), or ureas can lead to the formation of various five- and six-membered heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The resulting heterocycles will bear the 2-fluoro-4-methoxyphenyl substituent, providing a direct route to novel fluorinated compounds. The synthesis of such compounds is a key area of research in the development of new therapeutic agents.

Development of Novel Reagents and Catalysts Derived from this compound

Beyond its direct use as a synthetic building block, this compound can also serve as a starting material for the development of new reagents and catalysts. The reactive dicarbonyl functionality can be modified to create ligands for metal catalysts or to generate organocatalysts.

For example, the glyoxal moiety can be converted into a diimine or a bis(oxazoline) ligand through condensation with appropriate chiral diamines. These ligands can then be complexed with transition metals to form catalysts for asymmetric synthesis, a critical technology for the production of enantiomerically pure pharmaceuticals. The electronic properties of the 2-fluoro-4-methoxyphenyl group can influence the catalytic activity and selectivity of these derived catalysts.

Strategies for Incorporating the Fluorine and Methoxy Moieties into Target Molecules through this compound

The strategic incorporation of fluorine and methoxy groups can have a profound impact on the properties of organic molecules. nih.govnih.gov this compound provides a direct and efficient means of introducing the 2-fluoro-4-methoxyphenyl fragment into a target structure.

Several synthetic strategies can be employed to achieve this. Nucleophilic addition to the carbonyl groups of the glyoxal allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively attaching the fluorinated aromatic ring to another molecular fragment. Subsequent transformations can then be used to elaborate the structure further.

Another common strategy involves using the glyoxal in cyclocondensation reactions to build a heterocyclic ring that is fused to or substituted with the 2-fluoro-4-methoxyphenyl group. This approach is particularly useful for the synthesis of complex polycyclic systems. The choice of reaction conditions and reaction partners allows for a high degree of control over the final structure.

Table 2: Influence of Fluorine and Methoxy Groups on Molecular Properties

| Functional Group | Property Influence |

| Fluorine | Increased lipophilicity, enhanced metabolic stability, altered pKa, improved binding affinity. nih.gov |

| Methoxy | Electron-donating group, can influence reaction selectivity, potential site for demethylation. |

Academic and Potential Industrial Relevance of its Synthetic Utility

The synthetic utility of this compound has both academic and potential industrial relevance. In academia, it provides a versatile platform for the exploration of new synthetic methodologies and the creation of novel molecular structures with interesting chemical and biological properties.

From an industrial perspective, this compound could be a key intermediate in the synthesis of high-value products such as pharmaceuticals, agrochemicals, and advanced materials. The ability to efficiently introduce the 2-fluoro-4-methoxyphenyl moiety is particularly attractive for the development of new drugs, as fluorine-containing compounds are prevalent in modern medicine. The scalability of reactions involving this building block will be a crucial factor in determining its industrial applicability. As the demand for complex, functionalized molecules continues to grow, the importance of versatile synthetic intermediates like this compound is likely to increase.

Advanced Analytical Methodologies for Investigating 2 Fluoro 4 Methoxyphenylglyoxal Hydrate in Research

Chromatographic Techniques (HPLC, GC) for Purity Analysis and Reaction Monitoring in Research Settings

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental tools for assessing the purity of 2-fluoro-4-methoxyphenylglyoxal hydrate (B1144303) and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC):

Due to the polar nature and thermal lability of glyoxals, HPLC is often the preferred method for purity assessment. A reversed-phase HPLC method is typically suitable for the analysis of aryl glyoxals. For 2-fluoro-4-methoxyphenylglyoxal hydrate, a C18 column would likely provide good separation.

Reactive carbonyl compounds like glyoxals can be challenging to detect directly with high sensitivity. researchgate.net Therefore, derivatization with an agent such as o-phenylenediamine (B120857) or its analogs (e.g., 4-methoxy-o-phenylenediamine) to form a more stable and UV-active quinoxaline (B1680401) derivative is a common strategy to enhance detection and quantification. researchgate.net

A hypothetical HPLC method for the analysis of this compound after derivatization is presented below:

Interactive Table: Hypothetical HPLC Parameters for Derivatized this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (Gradient) |

| Gradient | 30% to 80% Acetonitrile over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 315 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a plausible starting point for method development based on common practices for similar analytes.

Gas Chromatography (GC):

Direct analysis of this compound by GC can be problematic due to its relatively low volatility and potential for thermal degradation in the injector port. However, GC can be a valuable tool for analyzing more volatile starting materials, byproducts, or impurities, such as substituted acetophenones, that may be present in a reaction mixture. Analysis of the derivatized form may also be feasible. A GC-MS (Gas Chromatography-Mass Spectrometry) approach would be particularly useful for identifying these related substances.

Capillary Electrophoresis (CE) for Separation and Characterization of this compound and its Byproducts

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. wikipedia.orgsciex.com For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate technique. bccampus.ca In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phases that can interact with neutral analytes and separate them based on their partitioning between the micelles and the aqueous buffer.

Given the aromatic nature of the compound, it is expected to interact with the hydrophobic core of the micelles. The separation of byproducts would depend on their individual charge-to-size ratios (if ionic) or their hydrophobicity (if neutral). As the compound is not chiral, chiral selectors would not be necessary unless resolving chiral byproducts was a goal. mdpi.comresearchgate.net

Interactive Table: Postulated MEKC Conditions for this compound Analysis

| Parameter | Value |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Surfactant | 50 mM Sodium dodecyl sulfate (B86663) (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or 254 nm |

These proposed conditions are based on general methods for the separation of neutral aromatic compounds by MEKC.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques are indispensable for the unambiguous identification of this compound, its byproducts, and any subsequent metabolites in research studies.

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned, GC-MS is highly effective for the analysis of volatile impurities or byproducts. For instance, if the synthesis of this compound starts from 2-fluoro-4-methoxyacetophenone, GC-MS could be used to detect any unreacted starting material. The electron ionization (EI) mass spectrum of the parent acetophenone (B1666503) would likely show a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group (•CH3) and a neutral loss of ketene (B1206846) (CH2=C=O). nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for the analysis of this compound. It provides both chromatographic separation and mass spectrometric data, allowing for the confirmation of the molecular weight and the study of fragmentation patterns for structural elucidation. Electrospray ionization (ESI) would be a suitable ionization technique.

Interactive Table: Predicted MS Fragmentation for 2-Fluoro-4-methoxyphenylglyoxal (Anhydrous Form)

| m/z (Predicted) | Fragment |

| 184 | [M]+ (Molecular Ion) |

| 155 | [M - CHO]+ |

| 127 | [M - CHO - CO]+ |

| 112 | [M - CHO - CO - CH3]+ |

This table is a prediction based on the chemical structure and common fragmentation pathways of similar aromatic ketones.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This technique is particularly valuable for the structural elucidation of unknown impurities or degradation products without the need for isolation. For this compound, ¹H-NMR would provide information on the aromatic and methoxy (B1213986) protons, while ¹⁹F-NMR would be specific for the fluorine-containing species, aiding in the identification of fluorinated byproducts. rsc.orgnih.gov

In Situ Spectroscopy for Real-Time Reaction Monitoring and Mechanistic Studies

In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful for monitoring reactions in real-time. mt.com These methods provide kinetic and mechanistic insights without the need for sampling and offline analysis.

For the synthesis of this compound, which could, for example, involve the oxidation of 2-fluoro-4-methoxyacetophenone, in situ ATR-FTIR could be used to follow the disappearance of the reactant's characteristic ketone stretch and the appearance of the glyoxal's carbonyl stretches. whiterose.ac.ukrsc.org This allows for the determination of reaction endpoints and the identification of any transient intermediates.

Interactive Table: Potential IR Bands for Monitoring the Synthesis of this compound

| Functional Group | Reactant (Acetophenone) Wavenumber (cm⁻¹) | Product (Glyoxal) Wavenumber (cm⁻¹) |